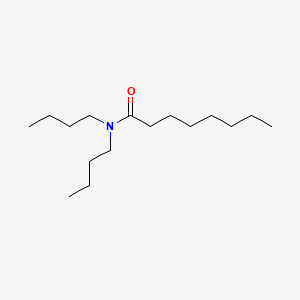
1,4-Dimethylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylcyclohexene is an organic compound with the molecular formula C₈H₁₄. It is a derivative of cyclohexene, where two methyl groups are substituted at the 1 and 4 positions of the cyclohexene ring. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
1,4-Dimethylcyclohexene can be synthesized through several methods. One common synthetic route involves the selective hydrogenation of 1,4-dimethylcyclohexadiene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures . Another method involves the dehydration of 1,4-dimethylcyclohexanol using an acid catalyst like sulfuric acid, which facilitates the elimination of water to form the desired alkene .
Chemical Reactions Analysis
1,4-Dimethylcyclohexene undergoes various chemical reactions, including:
Scientific Research Applications
1,4-Dimethylcyclohexene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which is then further oxidized to form the ketone . In reduction reactions, the double bond is hydrogenated to form the corresponding alkane . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,4-Dimethylcyclohexene can be compared with other similar compounds such as:
1,4-Dimethylcyclohexane: This compound is the fully saturated analog of this compound and lacks the double bond.
1,4-Dimethylcyclohexadiene: This compound contains two double bonds and is a precursor in the synthesis of this compound.
1,4-Dimethylcyclohexanol: This compound is an alcohol derivative and can be dehydrated to form this compound.
This compound is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
2808-79-9 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
1,4-dimethylcyclohexene |
InChI |
InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h3,8H,4-6H2,1-2H3 |
InChI Key |
KMGDYKOGDOVDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


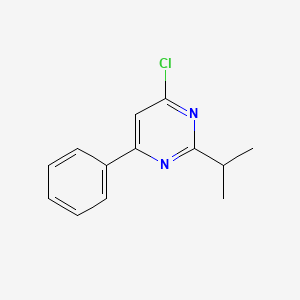

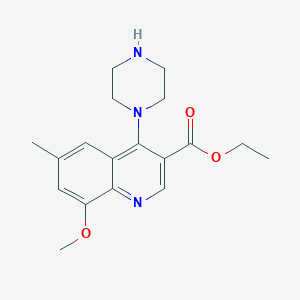
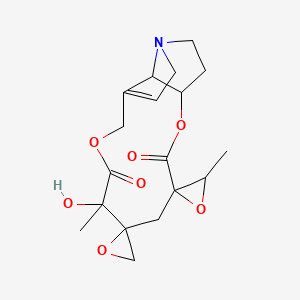
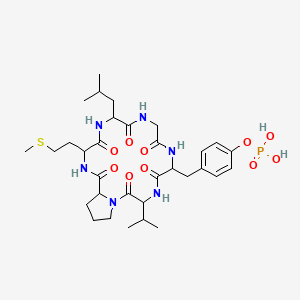

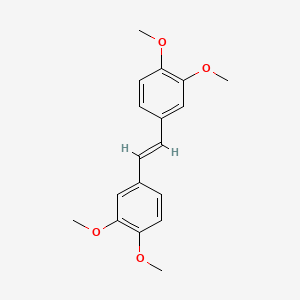
![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
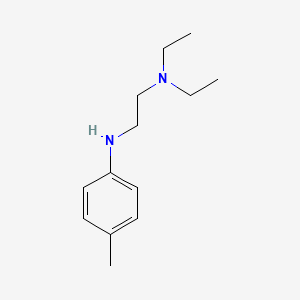

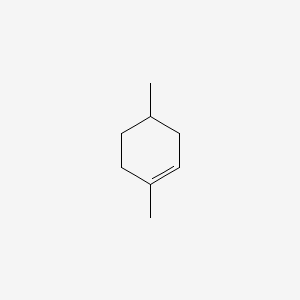
![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
